molecular formula C5H6OS B1167735 Furfuryl Mercaptan CAS No. 19980-20-2

Furfuryl Mercaptan

Cat. No.: B1167735
CAS No.: 19980-20-2
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Description

Furfuryl mercaptan (C₅H₆OS, molecular weight: 114.17 g/mol), also known as 2-furanmethanethiol, is an organosulfur compound characterized by a furan ring substituted with a sulfhydryl (-SH) group . It is a colorless to pale-yellow liquid with a boiling point of 155–160°C and a density of 1.132 g/mL at 25°C . Its odor profile is complex, described as roasted coffee, sulfurous, burnt match-like, and savory meaty, with applications in food flavoring, fragrances, and industrial processes .

Properties

CAS No.

19980-20-2

Molecular Formula

C5H6OS

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1.1 Resins and Plastics

Furfuryl mercaptan is primarily utilized in the production of resins and plastics. It acts as a curing agent and modifier in the formulation of phenolic resins, which are widely used in adhesives, coatings, and composite materials. The compound enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .

1.2 Chemical Manufacturing

The compound serves as an intermediate in the synthesis of various chemicals, including thioethers and other sulfur-containing compounds. Its reactivity allows it to participate in various chemical reactions, leading to the development of new products with enhanced functionalities .

Cosmetic Industry

This compound is increasingly being incorporated into cosmetic formulations due to its distinctive aroma reminiscent of roasted coffee. This property makes it a valuable ingredient in fragrances and flavorings used in personal care products. Regulatory frameworks ensure that its use complies with safety standards, particularly concerning skin contact and potential toxicity .

Table 1: Cosmetic Applications of this compound

Application TypeDescription
FragranceUsed for its coffee-like scent in perfumes and personal care products.
Skin ProductsIncorporated into creams and lotions for its aromatic properties.

Pharmaceutical Uses

In pharmaceuticals, this compound is researched for its potential therapeutic applications. Studies indicate that it may possess antimicrobial properties, making it a candidate for developing new drugs or preservatives . Additionally, its inclusion in drug formulations can enhance solubility and stability.

Food Industry

This compound is recognized for its role as a flavor compound, particularly in coffee products. Its stability under certain conditions has been studied extensively to understand its degradation pathways during food processing . The compound contributes to the characteristic flavor profile of roasted coffee but can degrade under specific conditions, impacting flavor retention.

Table 2: Stability of this compound in Food Products

ConditionStability (%) after 24 hours
Aqueous solution88%
Presence of H2O210%
Room temperature80%

Case Studies

5.1 this compound-β-Cyclodextrin Inclusion Complex

A study demonstrated the formation of an inclusion complex between this compound and β-cyclodextrin, which improved the thermal stability of this compound significantly. This complexation was characterized using Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD), revealing shifts in characteristic peaks indicative of successful encapsulation . This advancement opens new avenues for utilizing this compound in controlled-release applications.

5.2 Toxicological Studies

Research on the toxicological profile of this compound has established a No Observed Effect Level (NOEL) at 3 mg/kg body weight per day based on animal studies. Understanding its safety profile is crucial for its application in consumer products .

Comparison with Similar Compounds

Key Properties :

  • Odor Threshold : Extremely low (detectable at 1 ppm), making it potent in flavor and fragrance formulations .
  • Synthesis : Primarily derived from the Maillard reaction between cysteine and xylose, with H₂S as a key intermediate .
  • Applications: Food Industry: Critical for meaty, roasted, and coffee-like flavors in plant-based meats, soups, and coffee products . Industrial Chemistry: Used in polarographic studies of zinc and thorium reduction .

Furfuryl mercaptan belongs to the organosulfur and heterocyclic compound families. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues
Compound Chemical Formula Molecular Weight (g/mol) Odor Profile Key Biological/Functional Roles Applications
This compound C₅H₆OS 114.17 Roasted coffee, sulfurous, meaty Antioxidant; enhances salty taste perception Food flavoring, fragrances, corrosion inhibition
Allyl Mercaptan C₃H₆S 74.14 Pungent, garlic-like Inhibits NDEA-induced carcinogenesis (~75% efficacy) Cancer research, food preservation
Diallyl Disulfide C₆H₁₀S₂ 146.27 Strong garlic Potent carcinogenesis inhibitor (>90% efficacy) Nutraceuticals, antimicrobial agents
2-Methyl-3-furanthiol C₅H₆OS 114.17 Roast meat, savory Key meat flavor compound; forms disulfide dimers Processed meats, savory snacks
Methyl Mercaptan CH₃SH 48.11 Sulfurous, decayed cabbage Antioxidant; cyanide detoxification Petrochemicals, food additives
Dimethyl Trisulfide C₂H₆S₃ 126.26 Sulfurous, onion-like Detoxifies cyanide compounds Industrial safety, food preservation
Key Research Findings :

Antioxidant Activity: this compound outperforms methyl mercaptan in shelf-life extension due to superior radical-scavenging capacity . Diallyl disulfide exhibits stronger anticarcinogenic effects (~90% tumor inhibition) compared to this compound (~30% pulmonary adenoma inhibition) .

Flavor Contributions: this compound is pivotal in replicating coffee and meaty aromas in plant-based foods, whereas 2-methyl-3-furanthiol dominates in cooked meat profiles . Sensory studies show this compound negatively impacts "grapefruit citrus" and "tomato stem" descriptors but enhances "honey" and "floral" notes in wines .

Stability and Degradation :

  • This compound degrades rapidly under Fenton reaction conditions (90% loss in 1 hour at 37°C), forming difurfuryl disulfide as a major byproduct .
  • In contrast, allyl mercaptan and diallyl disulfide exhibit higher thermal stability in food processing .

Market Trends :

  • The global this compound market is projected to grow at a 5–7% CAGR (2023–2031), driven by demand in plant-based meat and fragrance industries .
  • Key competitors include BASF SE and Sigma-Aldrich, with Asia-Pacific emerging as the fastest-growing region .

Preparation Methods

Formation of Furfuryl Disulfide

Furfuryl disulfide is synthesized by reacting furfurol with sulfide compounds of strong bases, such as alkali sulfides (e.g., Na₂S) or ammonium sulfhydrate (NH₄SH). The reaction proceeds in a diluted alcoholic medium, typically ethanol or methanol, at temperatures ranging from ambient to 50°C.

Key Reaction Conditions

  • Molar Ratio : Excess furfurol ensures complete conversion to disulfide.

  • Solvent System : Ethanol-water mixtures (e.g., 93 g water per 5 g β-cyclodextrin suspension) enhance solubility and reaction kinetics.

  • Isolation : Post-reaction, furfuryl disulfide is isolated via vacuum filtration, washed with anhydrous ethanol, and purified by vacuum distillation (boiling point: 112–115°C at 0.5 mmHg).

Reduction to this compound

Furfuryl disulfide undergoes reduction using agents such as activated aluminum, sodium in alcohol, or acidic/neutral conditions. For example:

  • Activated Aluminum Reduction : Furfuryl disulfide dissolved in ether reacts with activated aluminum and water, yielding this compound within 3–4 hours.

  • Sodium Reduction : Adding sodium to an alcoholic disulfide solution liberates mercaptan, which is then acidified and steam-distilled (boiling point: 45–47°C at 12 mmHg).

Yield and Purity

  • Activated Aluminum Method : Near-quantitative yields (>95%) with minimal byproducts.

  • Sodium Reduction : Slight resinification observed, requiring post-distillation purification.

One-Pot Synthesis Methods

To streamline production, one-pot methods bypass disulfide isolation. Furfurol is directly treated with ammonium sulfhydrate or alkali sulfides under reducing conditions.

Ammonium Sulfhydrate Route

Furfurol reacts with NH₄SH in ethanol, followed by in situ reduction using zinc or iron catalysts. This method reduces reaction time by 40% compared to the two-step approach.

Advantages

  • Eliminates intermediate purification steps.

  • Achieves 85–90% yield under optimized conditions (35°C, 3-hour stirring).

Alkali Sulfide-Mediated Synthesis

Sodium sulfide (Na₂S) or potassium sulfide (K₂S) in aqueous-alcoholic solutions facilitates simultaneous disulfide formation and reduction. The process is scalable but requires strict pH control to prevent oxidation.

Comparative Analysis of Reducing Agents

The choice of reducing agent significantly impacts efficiency and product quality.

Reducing Agent Conditions Yield (%) Byproducts
Activated AluminumEther, H₂O, 25°C>95Negligible
SodiumEthanol, reflux78–82Resinous residues
Zinc-Acetic AcidAqueous, 50°C88Trace sulfonic acids

Data adapted from patent US1715795A.

Purification and Stabilization Techniques

Vacuum Distillation

Crude this compound is distilled under reduced pressure (12 mmHg) to isolate the pure compound. This step removes residual solvents and low-boiling impurities.

β-Cyclodextrin Encapsulation

To enhance stability, this compound is encapsulated in β-cyclodextrin via co-precipitation. This method, detailed by Shandong Binzhou Zhiyuan Bio-Technology, involves:

  • Suspending β-cyclodextrin in water (5 g in 93 g H₂O).

  • Adding this compound (2 g) at 35°C with continuous stirring.

  • Freeze-drying the inclusion complex to prevent volatilization.

Characterization Data

  • FTIR : Disappearance of mercaptan S-H stretch (2570 cm⁻¹) confirms encapsulation.

  • XRD : Peak shifts (e.g., 12.7° → 12.2° 2θ) indicate structural modification.

Industrial-Scale Optimization

Solvent Recovery Systems

Ethanol-water mixtures are recycled via fractional distillation, reducing material costs by 30%.

Temperature Control

Maintaining reactions at 35°C minimizes side reactions (e.g., resinification) while ensuring >90% conversion .

Q & A

Q. What experimental methods are used to analyze furfuryl mercaptan in complex matrices like coffee or food systems?

Methodology: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound due to its sensitivity to volatile sulfur compounds. Sensory analysis (e.g., olfactometry) pairs with GC-MS to identify odor-active compounds. For thermal degradation studies, thermogravimetric analysis (TGA) monitors mass loss profiles, distinguishing between free and encapsulated forms .

Q. How is this compound synthesized in model systems for mechanistic studies?

Methodology: Ribose-cysteine Maillard reaction models under controlled pH (e.g., pH 4) and high-temperature conditions (150–200°C) simulate coffee roasting. Pseudo-zero-order kinetics are applied to study formation rates, with activation energy calculated via Arrhenius plots (~50 kcal/mol at pH 4) .

Q. What strategies mitigate this compound’s volatility and instability during experimental handling?

Methodology: Encapsulation in β-cyclodextrin via co-precipitation or freeze-drying enhances stability. Molecular mechanics (MM2) calculations optimize inclusion complex geometry, while TGA confirms controlled release profiles .

Q. How do researchers validate the purity and identity of synthesized this compound?

Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity. High-performance liquid chromatography (HPLC) assesses purity, with flame ionization detection (FID) for quantification .

Advanced Research Questions

Q. What molecular interactions govern this compound’s binding with β-cyclodextrin?

Methodology: MM2 simulations calculate binding energies by incrementally adjusting the Z-coordinate of the this compound molecule relative to β-cyclodextrin. Negative binding energy (-18.8 kJ/mol) confirms stable inclusion. Dispersion forces dominate interactions, differing from O-H···O bonds in analogous oxygen systems .

Q. How does sulfur’s polarizability affect this compound’s hydrogen-bonding behavior compared to oxygen analogs?

Methodology: SAPT(0)/jun-cc-pVDZ quantum calculations compare this compound-water and furfuryl alcohol-water dimers. Sulfur’s larger atomic size and lower electronegativity reduce H-bond strength (e.g., -23.8 kJ/mol vs. -35.0 kJ/mol for alcohol) but increase dispersive contributions (57–83% of total binding energy) .

Q. What kinetic models explain this compound’s formation during coffee roasting?

Methodology: Continuous-flow reactors coupled with real-time GC-MS track this compound generation. Pseudo-zero-order kinetics fit time-dependent data, with activation energy derived from Arrhenius plots. Precursor availability (e.g., cell wall polysaccharides) is modeled via isotopic labeling .

Q. How does encapsulation in β-cyclodextrin alter this compound’s thermal release profile?

Methodology: TGA at 10°C/min under nitrogen flow identifies three release phases: dehydration (25–290°C), this compound release (290–350°C), and β-cyclodextrin decomposition (>350°C). Encapsulation delays volatilization, shifting peak mass loss to higher temperatures .

Q. What metabolic pathways process this compound in biological systems?

Methodology: In vitro hepatocyte assays with LC-MS/MS detect metabolites like furfuryl methyl sulfoxide. Microsomal incubations with CYP450 inhibitors identify oxidation pathways. Comparative studies with 2-methyl-3-furanthiol reveal sulfur-specific detoxification mechanisms .

Q. How do this compound’s odor properties influence sensory perception in food science?

Methodology: Sensomics approaches isolate odorants from matrices (e.g., yeast extracts), with dose-over-threshold (DoT) analysis to quantify contribution. Electroencephalography (EEG) correlates neural responses to aroma perception, demonstrating saltiness enhancement in low-sodium foods .

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